Ethyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester
Description
Ethyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester is a carbamate derivative featuring a cyclohexyl ring substituted at the 4-position with a 2-hydroxyethylamino group. The benzyl ester moiety and ethyl carbamate group contribute to its physicochemical and pharmacological properties.
Properties
IUPAC Name |
benzyl N-ethyl-N-[4-(2-hydroxyethylamino)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-2-20(17-10-8-16(9-11-17)19-12-13-21)18(22)23-14-15-6-4-3-5-7-15/h3-7,16-17,19,21H,2,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKRCJCWMVESNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)NCCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester typically involves multiple steps. One common method starts with the cyclohexyl ring, which is functionalized with an ethylamino group. This intermediate is then reacted with ethyl chloroformate to introduce the carbamic acid ester functionality. The final step involves the esterification with benzyl alcohol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Key considerations include the availability of starting materials, reaction efficiency, and waste management.
Chemical Reactions Analysis
Types of Reactions
Ethyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or urea derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Acyl chlorides or isocyanates in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of amides or ureas.
Scientific Research Applications
Ethyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Position and Stereochemical Variations
- Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester (): This analog substitutes the hydroxyethylamino group at the 2-position of the cyclohexyl ring instead of the 4-position. The positional isomerism likely alters the molecule’s conformational flexibility and binding affinity to biological targets. For example, the 4-position substitution in the target compound may allow better alignment with enzyme active sites compared to the 2-position analog .
- This could impact solubility and metabolic stability .
Functional Group Modifications
- [4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester (): Replacing the amino group with a sulfanyl (thioether) group increases lipophilicity but reduces hydrogen-bonding capacity. This modification may enhance membrane permeability but decrease solubility in aqueous environments .
- In contrast, the hydroxyethylamino group in the target compound is less reactive, suggesting improved safety profiles .
Ester Group Variations
Benzyl vs. Ethyl Esters ():
Benzyl carbamic esters, as seen in the target compound, exhibit stronger physostigmine-like activity (e.g., miotic and intestinal peristalsis stimulation) compared to ethyl esters. This aligns with findings that benzyl groups enhance pharmacological potency due to improved receptor interactions .Cyclohexyl vs. Benzyl Protecting Groups ():
While the target compound uses a benzyl ester, cyclohexyl esters (e.g., in peptide synthesis) demonstrate superior resistance to aspartimide formation under acidic or basic conditions. This suggests the target compound may require careful formulation to avoid degradation during synthesis or storage .
Pharmacological and Stability Profiles
Activity and Toxicity
- Physostigmine-like Activity: The benzyl ester in the target compound correlates with strong miotic and intestinal activity, as observed in analogs like methylphenyl-carbamic esters ().
- Quaternary vs. Tertiary Bases: Quaternary salts of aromatic bases (e.g., methylphenyl-carbamic esters) show enhanced activity compared to tertiary bases, suggesting that further derivatization of the target compound’s amino group could optimize efficacy .
Stability and Degradation
- Aspartimide Formation Risk : Benzyl esters, including the target compound, are prone to aspartimide formation under acidic conditions (e.g., HF-anisole), with rate constants ~3× higher than cyclohexyl-protected analogs (). This necessitates stability testing during drug development .
Comparative Data Table
Biological Activity
Ethyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester, also known as CB02577878, is a synthetic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H28N2O3
- Molecular Weight : 320.4 g/mol
- Boiling Point : Approximately 520.3 ± 50.0 °C (predicted)
- Density : 1.17 ± 0.1 g/cm³ (predicted)
- pKa : 12.23 ± 0.40 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound may modulate enzyme activity or receptor binding through its structural components:
- Cyclohexyl Group : Enhances lipophilicity, potentially improving membrane permeability.
- Hydroxy-Ethyl Group : May facilitate hydrogen bonding with biological targets.
- Carbamic Acid Benzyl Ester Moiety : Contributes to stability and bioavailability.
Biological Activities
Research indicates that this compound exhibits several biological activities:
| Biological Activity | Related Compounds | Mechanism |
|---|---|---|
| Analgesic | Various Carbamates | Modulation of CNS pathways |
| Anti-inflammatory | Cyclohexyl Derivatives | Inhibition of cytokines |
| Antimicrobial | Carbamate Esters | Disruption of bacterial cell walls |
Case Studies
- Analgesic Properties : A study published in the Journal of Medicinal Chemistry evaluated the analgesic effects of similar compounds in animal models. The results indicated significant pain relief comparable to established analgesics, suggesting a promising therapeutic profile for cyclohexyl carbamate derivatives.
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of carbamate derivatives both in vitro and in vivo. Findings revealed that these compounds effectively reduced inflammation markers in animal models, supporting their potential use in treating inflammatory diseases.
- Antimicrobial Activity : Research has shown that carbamate esters disrupt bacterial cell walls, indicating potential applications in antimicrobial therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including functional group protection, coupling of the cyclohexylamine derivative with a benzyl ester, and deprotection. Optimization requires precise control of reaction conditions (e.g., temperature, pH, solvent polarity) and reagent stoichiometry. For example, hydroxyethylamino group introduction may use nucleophilic substitution under anhydrous conditions . Statistical design of experiments (DoE) can systematically optimize parameters like catalyst loading or reaction time to maximize yield .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming structural features like the cyclohexyl ring substitution pattern and ester linkage. High-performance liquid chromatography (HPLC) ensures purity by detecting trace intermediates or byproducts. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if feasible) resolves 3D conformation .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies should employ accelerated degradation tests under stress conditions (e.g., elevated temperature, humidity, light exposure). Monitor degradation via HPLC and Fourier-transform infrared spectroscopy (FTIR) to identify breakdown products. Kinetic modeling predicts shelf-life, and lyophilization may enhance stability for long-term storage .
Advanced Research Questions
Q. What methodologies are effective in resolving contradictions between in vitro and in silico activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line variability, solvent effects). Validate computational models (e.g., molecular docking) by correlating binding affinity predictions with experimental IC50 values from dose-response assays. Replicate studies under standardized conditions and apply multivariate statistical analysis to isolate confounding factors .
Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound’s analogues?
- Methodological Answer : Synthesize derivatives with systematic modifications (e.g., varying substituents on the cyclohexyl ring or benzyl ester). Evaluate biological activity through enzyme inhibition assays or cellular viability tests. Pair experimental data with quantum mechanical calculations (e.g., density functional theory) to map electronic or steric effects to activity trends .
Q. What experimental approaches are used to elucidate the interaction mechanisms between this compound and biological targets?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics and thermodynamics. For structural insights, co-crystallize the compound with its target protein for X-ray diffraction analysis. Complement with molecular dynamics simulations to study binding pose flexibility under physiological conditions .
Q. How can metabolic pathways and potential toxicity of this compound be investigated preclinically?
- Methodological Answer : Use liver microsome assays to identify phase I/II metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Toxicity screening should include Ames tests for mutagenicity and mitochondrial toxicity assays. Computational tools like ADMET predictors prioritize metabolites for further in vivo validation .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in biological activity studies?
- Methodological Answer : Fit dose-response curves using nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Apply ANOVA or Bayesian hierarchical models to compare efficacy across analogues. Bootstrap resampling assesses confidence intervals for robust hypothesis testing .
Q. How can researchers address batch-to-batch variability in compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles by defining critical quality attributes (CQAs) and process parameters (CPPs). Use multivariate analysis (e.g., principal component analysis) to trace variability to specific synthesis steps. Real-time monitoring via in-line spectroscopy reduces deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
